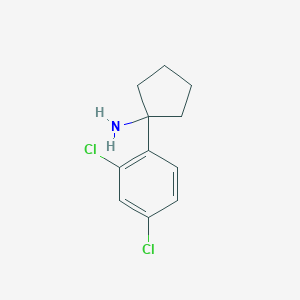![molecular formula C14H23N5 B11730310 1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11730310.png)
1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin ist eine synthetische organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterocyclische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Ethyl-, Methyl- und Isopropylgruppen umfasst, die an die Pyrazolringe gebunden sind. Sie ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse, da sie potenzielle biologische und chemische Eigenschaften aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Kondensation von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen erreicht werden.
Alkylierung: Der Pyrazolring wird dann unter Verwendung von Ethyl- und Methylhalogeniden in Gegenwart einer starken Base wie Natriumhydrid oder Kaliumcarbonat alkyliert.
Einführung der Isopropylgruppe: Dieser Schritt beinhaltet die Verwendung von Isopropylhalogeniden unter ähnlichen Bedingungen, um die Isopropylgruppe an der gewünschten Position einzuführen.
Endmontage: Die endgültige Verbindung wird durch Kupplung der substituierten Pyrazolringe unter Verwendung geeigneter Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig automatisierte Reaktoren und kontinuierliche Fließsysteme zum Einsatz kommen, um eine gleichmäßige Produktion zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
1-Ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Pyrazoloxidderivate führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Pyrazolderivate zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können an den Stickstoffatomen oder den Alkylgruppen unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohlekatalysator.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Pyrazoloxidderivate.
Reduktion: Reduzierte Pyrazolderivate.
Substitution: Substituierte Pyrazolverbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Wird auf seine potenzielle Wirksamkeit als bioaktives Molekül mit antimikrobiellen, antimykotischen und entzündungshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich als Leitstruktur in der Wirkstoffforschung für verschiedene Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen Wege und Ziele können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Introduction of the isopropyl group: This step involves the use of isopropyl halides under similar conditions to introduce the isopropyl group at the desired position.
Final assembly: The final compound is obtained by coupling the substituted pyrazole rings using appropriate coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Ethyl-3-methyl-1H-pyrazol-5-amin
- 4-Methyl-1H-pyrazol-3-amin
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amin
Einzigartigkeit
1-Ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus Ethyl-, Methyl- und Isopropylgruppen an den Pyrazolringen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen und unterscheidet es von anderen ähnlichen Pyrazolderivaten.
Eigenschaften
Molekularformel |
C14H23N5 |
|---|---|
Molekulargewicht |
261.37 g/mol |
IUPAC-Name |
1-ethyl-4-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-6-18-8-11(4)14(17-18)15-7-13-9-19(10(2)3)16-12(13)5/h8-10H,6-7H2,1-5H3,(H,15,17) |
InChI-Schlüssel |
DIOVGBHJTKGHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


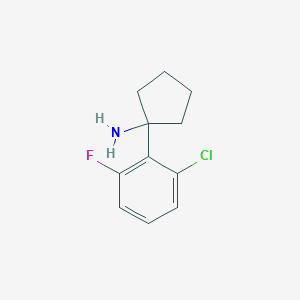
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11730244.png)
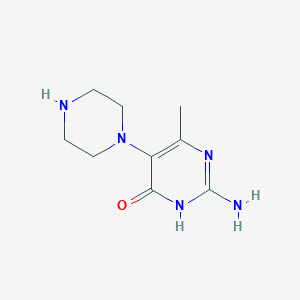
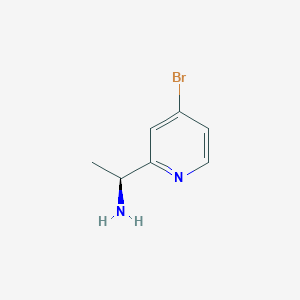

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11730280.png)
![1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11730288.png)
![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730293.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730294.png)
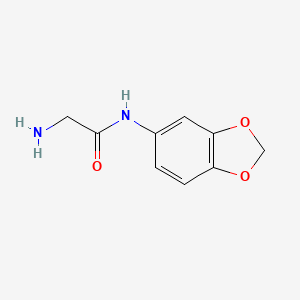
![2-[4-({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730305.png)
![N-{[4-(dimethylamino)phenyl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730306.png)
